4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid
Description
4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid (CAS: 96459-91-5) is a sulfonamide derivative with the molecular formula C₁₃H₉ClN₂O₆S and a molecular weight of 356.74 g/mol . The compound features a benzoic acid core substituted at the 4-position with a sulfonamido group derived from 4-chloro-3-nitrobenzenesulfonyl chloride. Key hazards include acute toxicity via oral, dermal, and inhalation routes (H301, H311, H331), necessitating stringent safety protocols during handling .
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O6S/c14-11-6-5-10(7-12(11)16(19)20)23(21,22)15-9-3-1-8(2-4-9)13(17)18/h1-7,15H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVHZRTUPPWCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396990 | |
| Record name | 4-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96459-91-5 | |
| Record name | 4-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorsulfonation of Ortho-Chloronitrobenzene
Ortho-chloronitrobenzene reacts with chlorosulfonic acid (ClSO₃H) in a 1:4–5 molar ratio under controlled thermal conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the para position relative to the nitro group. Key parameters include:
- Temperature profile : A stepwise increase from 100°C to 130°C over 6 hours minimizes decomposition.
- Reagent stoichiometry : Excess chlorosulfonic acid (≥4 equivalents) ensures complete conversion, as lower ratios yield unreacted starting material.
- Byproduct management : Hydrogen chloride gas is continuously evacuated to prevent side reactions.
Post-reaction, the mixture is quenched in ice-water to precipitate the sulfonyl chloride as waxy granules, achieving 88% yield after neutralization with sodium bicarbonate.
Coupling with 4-Aminobenzoic Acid
The sulfonamide bond is formed through nucleophilic substitution between 4-chloro-3-nitrobenzenesulfonyl chloride and 4-aminobenzoic acid.
Reaction Mechanism and Conditions
In anhydrous tetrahydrofuran (THF), the amine group of 4-aminobenzoic acid attacks the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine (3 equivalents) is added to scavenge HCl, shifting the equilibrium toward product formation.
Optimized protocol :
- Dissolve 4-aminobenzoic acid (1.0 equiv) in THF at 0°C.
- Add sulfonyl chloride (1.05 equiv) and triethylamine (3.0 equiv) dropwise.
- Warm to room temperature and stir for 12 hours.
The crude product is filtered and washed with cold ethanol to remove unreacted starting materials, yielding 72–85% of the sulfonamide intermediate.
Challenges in Steric Hindrance
The nitro group at the 3-position creates steric hindrance, slowing the reaction rate. Kinetic studies show a 40% reduction in reaction speed compared to non-nitrated analogs. Increasing the reaction temperature to 40°C mitigates this effect but risks nitro group reduction, necessitating strict inert atmosphere controls.
Purification and Characterization
Recrystallization
The crude product is recrystallized from a 3:1 ethanol-water mixture. Two cycles reduce impurities (e.g., residual triethylamine hydrochloride) to <0.5%, achieving a final purity of 98.2%.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 8.45 (d, 1H, aromatic H adjacent to nitro), 7.92–7.85 (m, 4H, benzoic acid protons), 10.32 (s, 1H, sulfonamide NH).
- IR : 1685 cm⁻¹ (C=O stretch of carboxylic acid), 1532 cm⁻¹ (asymmetric NO₂ stretch), 1167 cm⁻¹ (S=O stretch).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale reactors (50 L capacity) employ continuous flow conditions to enhance heat dissipation and reduce reaction time by 30%. Key modifications include:
- Residence time : 4 hours at 120°C.
- Yield : 82% with 97.5% purity.
Waste Management
Spent chlorosulfonic acid is neutralized with aqueous ammonia to produce ammonium sulfate, a marketable fertilizer byproduct.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces the coupling step duration to 2 hours, though yields remain comparable (75%) to conventional methods.
Catalytic Approaches
Palladium-catalyzed coupling trials show promise for introducing the sulfonamide group at milder temperatures (80°C), but catalyst costs currently limit industrial viability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro and chloro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Reduction: 4-(4-Chloro-3-aminobenzenesulfonamido)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylate derivatives of the benzoic acid moiety.
Scientific Research Applications
Agricultural Applications
Insect Growth Regulator (IGR)
One of the most significant applications of 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid is its use in the development of insect growth regulators (IGRs). Research indicates that this compound acts as a juvenile hormone biosynthesis inhibitor, which is crucial for controlling lepidopteran pests such as Spodoptera frugiperda, Prodenia litura, Plutella xylostella, and Spodoptera exigua. These pests are notorious for their impact on agricultural crops, making effective control measures essential .
The compound demonstrates varying semi-inhibitory concentrations (IC50) against these pests:
- Spodoptera frugiperda : 2.3 µM
- Prodenia litura : 0.67 µM
- Plutella xylostella : 1.5 µM
- Spodoptera exigua : 0.42 µM
These values highlight the compound's efficacy in pest management and its potential role in sustainable agriculture practices by providing a new avenue for pest control that minimizes environmental impact .
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using reverse-phase HPLC techniques. This method employs a mobile phase consisting of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. The HPLC method is scalable, making it suitable for both analytical and preparative purposes, including the isolation of impurities and pharmacokinetic studies .
Chemical Properties and Safety Considerations
Chemical Structure and Properties
The molecular formula of this compound is C13H9ClN2O6S, with a molecular weight of 356.73 g/mol. The compound features a sulfonamide group, which contributes to its biological activity and interactions within biological systems .
Safety Profile
It is important to note that this compound poses certain hazards:
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation
Proper handling and safety measures should be implemented when working with this chemical to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, making it useful in antibacterial and antifungal research .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group and Substituent Variations
Sulfonamido vs. Benzamido Derivatives
- 4-(4-Chlorobenzamido)-3-nitrobenzoic acid (compound 19 in ): Molecular formula: C₁₄H₉ClN₂O₅. Replaces the sulfonamido group with a benzamido moiety. Synthesized via amidation of 4-amino-3-nitrobenzoic acid with 4-chlorobenzoyl chloride. Exhibits distinct IR peaks at 1782 cm⁻¹ (amide C=O) and 1683 cm⁻¹ (carboxylic acid C=O) .
Positional Isomerism
- 2-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid (CAS: 68003-38-3):
Sulfamoyl vs. Sulfonamido Derivatives
- 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (CAS: 372-31-6): Molecular formula: C₇H₅ClN₂O₆S. Features a sulfamoyl (-SO₂NH₂) group at the 5-position instead of sulfonamido (-SO₂NH-).
Hydroxyl-Substituted Analogues
- 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid (CAS: 328028-09-7): Molecular formula: C₁₃H₉ClN₂O₇S. Contains an additional hydroxyl group at the 2-position of the benzoic acid. Predicted pKa = 2.77, indicating enhanced acidity compared to non-hydroxylated derivatives .
Simpler Core Structures
- 4-Chloro-3-nitrobenzoic acid (CAS: 96-99-1): Molecular formula: C₇H₄ClNO₄. Lacks the sulfonamido group, serving as a precursor in synthesizing more complex derivatives. Melting point: 180–183°C, a benchmark for comparing thermal stability of related compounds .
Comparative Data Table
Biological Activity
4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid, a sulfonamide compound, is characterized by its unique structure that combines a benzoic acid moiety with a sulfonamide group and a 4-chloro-3-nitrophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in antibacterial and insecticidal applications.
- Molecular Formula : C13H9ClN2O6S
- Molecular Weight : 356.73 g/mol
- Structure : The compound contains functional groups that contribute to its reactivity and biological activity, including sulfonamide and nitro groups.
Antibacterial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial properties due to its sulfonamide structure. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folic acid synthesis crucial for bacterial growth and replication.
The antibacterial mechanism primarily involves:
- Inhibition of Dihydropteroate Synthase : This enzyme is essential for synthesizing folate in bacteria, which is vital for nucleic acid synthesis.
- Binding Affinity Studies : In vitro studies have shown promising results against various bacterial strains, indicating its potential as an antibiotic agent.
Insect Growth Regulation
Recent research has expanded the application of this compound to the field of pest control. It has been identified as an effective inhibitor of juvenile hormone biosynthesis in lepidopteran pests, making it a candidate for use as an insect growth regulator (IGR).
Efficacy Against Pests
The compound demonstrates notable effectiveness against several agricultural pests:
- Spodoptera frugiperda
- Prodenia litura
- Plutella xylostella
- Spodoptera exigua
Table 1: Inhibitory Activity on Juvenile Hormone Biosynthesis
| Pest Species | IC50 (μM) |
|---|---|
| Spodoptera frugiperda | 2.3 ± 0.2 |
| Prodenia litura | 0.67 ± 0.14 |
| Diamondback moth | 1.5 ± 0.8 |
| Beet armyworm | 0.42 ± 0.11 |
The data indicates that the compound effectively inhibits juvenile hormone biosynthesis, crucial for the growth and development of these pests .
Toxicity Studies
In addition to its biological activity, toxicity assessments have been conducted to evaluate its safety profile. These studies focus on the stomach toxicity of the compound when ingested by lepidopteran larvae.
Table 2: Stomach Toxicity Activity on Pests
| Pest Species | Mortality Rate (%) |
|---|---|
| Spodoptera frugiperda | Data pending |
| Spodoptera litura | Data pending |
| Plutella xylostella | Data pending |
| Spodoptera exigua | Data pending |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of sulfonamide compounds indicates that modifications to the functional groups can significantly impact their biological activity. The presence of both chloro and nitro substituents enhances the compound's efficacy compared to simpler sulfonamide structures like sulfanilamide.
Q & A
What are the optimized synthetic routes for 4-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid, and how are key intermediates validated?
Methodological Answer:
Synthesis typically involves sequential sulfonylation and nitration. First, 4-chlorobenzenesulfonyl chloride is reacted with 3-nitrobenzoic acid derivatives under alkaline conditions (e.g., NaOH in THF) to form the sulfonamide linkage. Key intermediates like 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 96-99-1, ) are validated via LC-MS and H/C NMR. Purity is confirmed using HPLC with UV detection (λ = 254 nm), referencing chromatographic methods for sulfonamides .
How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction is critical for resolving steric effects from the nitro and sulfonamide groups. SHELX programs (e.g., SHELXL-2019) are preferred for refinement due to their robustness in handling disordered electron density and anisotropic displacement parameters . For example, SHELXL’s twin refinement module can address pseudo-merohedral twinning observed in nitroaromatic crystals . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.
What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models the electron-withdrawing effects of the nitro and sulfonyl groups. Fukui indices identify the sulfonamide nitrogen as the primary site for nucleophilic attack. Solvent effects (e.g., DMSO) are incorporated via the SMD model, aligning with experimental kinetic data for similar sulfonamides .
How do researchers reconcile discrepancies between experimental and predicted solubility in polar solvents?
Methodological Answer:
Experimental solubility (e.g., in water or ethanol) is measured via the shake-flask method at 25°C, while COSMO-RS simulations predict solubility based on σ-profiles. Discrepancies often arise from crystal packing effects unaccounted for in simulations. For example, hydrogen bonding in the solid state (observed via IR spectroscopy) reduces solubility compared to predictions. Adjustments using Hansen solubility parameters (δ, δ, δ) improve model accuracy .
What strategies are used to assess the compound’s inhibitory activity against bacterial enzymes?
Methodological Answer:
Enzyme inhibition assays (e.g., against dihydropteroate synthase) use a spectrophotometric method monitoring NADPH depletion at 340 nm. IC values are calculated using non-linear regression (GraphPad Prism). Positive controls include sulfamethoxazole, while structural analogs like 3-chloro-4-(methylsulfanyl)benzoic acid (PubChem CID 135565710) provide mechanistic insights .
How can researchers address conflicting cytotoxicity data across cell lines?
Methodological Answer:
Contradictions arise from cell-specific uptake or metabolic activation. Parallel assays in HEK-293 and HepG2 cells, combined with LC-MS quantification of intracellular compound levels, differentiate intrinsic toxicity from transport limitations. ROS generation is measured via DCFH-DA fluorescence, with normalization to protein content (BCA assay) .
What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
DSC (Differential Scanning Calorimetry) identifies polymorphs by distinct melting endotherms. Variable-temperature PXRD (25–200°C) monitors phase transitions. Raman spectroscopy (785 nm laser) distinguishes conformational isomers via shifts in the nitro group’s symmetric stretch (1340–1370 cm) .
How is the compound’s stability under accelerated degradation conditions evaluated?
Methodological Answer:
Forced degradation studies (40°C/75% RH for 4 weeks) are analyzed via UPLC-PDA. Hydrolysis (acidic/alkaline conditions) and photolysis (ICH Q1B guidelines) identify degradation products. Structural elucidation of degradants uses HR-MS/MS (Q-TOF) and H NMR, comparing fragmentation patterns to known benzoic acid derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
